molecular formula C20H25NO B11987470 p-Hexyloxybenzylidene p-toluidine CAS No. 25959-51-7

p-Hexyloxybenzylidene p-toluidine

Cat. No.: B11987470
CAS No.: 25959-51-7
M. Wt: 295.4 g/mol
InChI Key: GTYQEUBRZFFBBA-UHFFFAOYSA-N
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Description

p-Hexyloxybenzylidene p-toluidine is a synthetic organic compound belonging to the Schiff base family, characterized by an azomethine (-CH=N-) group connecting two aromatic rings. This structural motif is a classic design in the development of liquid crystals and organic electronic materials. Researchers value this compound for its ability to form nematic or smectic mesophases, making it a subject of interest for studying phase transitions and molecular self-assembly. Its mechanism of action in liquid crystal applications involves the molecule's rod-like shape and the dipole moments conferred by the hexyloxy and methyl substituents, which influence the alignment and electro-optical properties of the material. Beyond display technology, this compound serves as a key intermediate in organic synthesis for the preparation of more complex molecular systems. As a standard, it is also useful in analytical chemistry for method development. This product is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25959-51-7

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C20H25NO/c1-3-4-5-6-15-22-20-13-9-18(10-14-20)16-21-19-11-7-17(2)8-12-19/h7-14,16H,3-6,15H2,1-2H3

InChI Key

GTYQEUBRZFFBBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C

Origin of Product

United States

Molecular Architecture and Conformational Analysis of P Hexyloxybenzylidene P Toluidine

Theoretical Elucidation of Molecular Geometry and Structure

The precise three-dimensional structure of p-Hexyloxybenzylidene p-toluidine (B81030) can be elucidated using theoretical and computational chemistry methods, most notably Density Functional Theory (DFT). ceon.rs DFT calculations, often employing basis sets such as B3LYP/6-31G(d,p), are powerful tools for optimizing molecular geometries to find the lowest energy conformation. ceon.rs These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's architecture.

Below is a table of representative, theoretically determined geometric parameters for the core structure of HBT.

ParameterAtoms InvolvedTypical Calculated Value
Bond LengthC=N (Imine)~1.28 - 1.30 Å
Bond LengthC-N (Imine-Toluidine)~1.42 - 1.45 Å
Bond LengthC-C (Phenyl-Imine)~1.46 - 1.49 Å
Bond LengthC-O (Ether Linkage)~1.36 - 1.38 Å
Dihedral AngleTwist angle between phenyl rings~30° - 50°
Note: These values are illustrative and derived from typical DFT calculations on similar Schiff base structures. Actual values are dependent on the specific computational method and basis set used.

Conformational Landscape and Isomerism Influencing Mesophase Formation

The ability of p-Hexyloxybenzylidene p-toluidine to form various liquid crystalline phases, known as mesophases, is directly linked to its conformational flexibility. The molecule can exist in different spatial arrangements, or conformations, due to rotation around single bonds, particularly within the flexible hexyloxy chain and between the phenyl rings and the central imine linker.

The most significant isomerism in Schiff bases is the E/Z (trans/cis) isomerism around the C=N double bond. The E (trans) isomer, where the substituent groups are on opposite sides of the double bond, is generally more stable and possesses a more linear, elongated shape. This linearity is highly conducive to the parallel molecular alignment required for nematic and smectic phases.

Experimental studies, including magnetic susceptibility measurements, have identified that HBT exhibits a rich polymorphism, including nematic and smectic B phases. researchgate.net The transitions between the solid, smectic B, nematic, and isotropic liquid phases occur at specific temperatures and are associated with abrupt changes in molecular ordering and conformation. researchgate.net The flexible hexyloxy chain plays a crucial role; its length and conformational freedom influence the intermolecular van der Waals forces, which in turn dictate the stability and temperature range of the observed mesophases.

Phase TransitionTypeSignificance
Solid to Smectic BMesophase TransitionMolecules gain positional freedom in layers but maintain orientational order.
Smectic B to NematicMesophase TransitionMolecules lose layered structure but retain long-range orientational alignment. researchgate.net
Nematic to IsotropicClearing PointMolecules lose all long-range orientational order, transitioning to a true liquid state. researchgate.net

Molecular Dipole Moment Analysis and Anisotropy Considerations

The electronic properties of this compound, particularly its dipole moment and polarizability, are key to understanding its behavior in response to external fields, which is the basis for its application in display technologies. ontosight.aienvironmentaljournals.org DFT studies have been employed to calculate these properties for the HBT molecule. ceon.rs

This electrical anisotropy is fundamental to its liquid crystalline nature. The anisotropic polarizability means that the molecule's electron cloud is more easily distorted along the long molecular axis than perpendicular to it. This property, combined with the permanent dipole moment, facilitates the alignment of HBT molecules with an external electric field. Polar substituents and the resulting dipole moments can enhance the stability of the crystal lattice and influence melting temperatures. mdpi.comenvironmentaljournals.org

Theoretical calculations provide insight into these anisotropic properties:

PropertyDescriptionRelevance to Liquid Crystal Behavior
Dipole Moment (µ) A measure of the separation of positive and negative charges in the molecule.Influences intermolecular electrostatic interactions and alignment in an electric field.
Anisotropic Polarizability (Δα) The difference in polarizability along the principal molecular axes.Determines the strength of the induced dipole moment and the molecule's response to an oscillating electric field (like light), leading to birefringence.
Energy Gap (HOMO-LUMO) The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Relates to the molecule's electronic stability and optical properties. ceon.rs

Liquid Crystalline Mesophases and Polymorphic Behavior of Hbt

Identification and Characterization of Nematic Phases

Upon heating, HBT transitions from its crystalline state into a nematic (N) liquid crystal phase. researchgate.net This phase is characterized by molecules that have long-range orientational order, meaning they tend to align along a common axis, known as the director, but lack long-range positional order. researchgate.net This combination of properties gives the nematic phase its characteristic fluidity.

Calorimetric studies have precisely determined the thermodynamic properties of these transitions. The transition from the high-temperature crystalline form (Crystal I) to the nematic phase occurs at 334.26 K. researchgate.net This is followed by the transition from the nematic phase to a clear isotropic liquid at 346.90 K. researchgate.net The enthalpy and entropy changes associated with these transitions provide insight into the molecular rearrangements occurring at each stage.

researchgate.net

Theoretical studies using Density Functional Theory (DFT) have also been employed to understand the stability and electro-optical properties of the nematic phase of HBT. mcgill.ca These computational models help in analyzing properties like birefringence and the order parameter under the influence of an external electric field. mcgill.ca

Identification and Characterization of Smectic Phases (e.g., Smectic B)

Smectic phases represent a higher degree of order compared to nematic phases, with molecules organized into layers. mdpi.com These layers can slide over one another, and within the layers, the molecules can have varying degrees of positional order. The Smectic B (SmB) phase, in particular, is a highly ordered smectic phase where the molecules are arranged in a hexagonal network within the layers.

While theoretical studies have suggested the stability of a nematic to smectic phase transition in HBT, detailed experimental characterization of a Smectic B phase, or any other specific smectic phase, in this compound is not extensively documented in scientific literature. mcgill.ca The identification of specific smectic phases typically requires a combination of techniques, including polarized optical microscopy (POM) to observe characteristic textures, differential scanning calorimetry (DSC) to detect thermal transitions, and X-ray diffraction (XRD) to determine the layer spacing and in-plane molecular arrangement. For instance, the focal-conic fan texture is often observed for smectic phases, and specific features like transition bars can indicate a transition between different smectic types, such as Smectic A to Smectic B.

Discovery and Analysis of Crystalline Polymorphs (Crystal I and Crystal II)

The solid state of HBT is marked by the presence of at least two distinct crystalline polymorphs, a phenomenon where a compound can exist in different crystal structures. mdpi.com These have been designated as Crystal I (the higher-temperature, stable form) and Crystal II (the lower-temperature, metastable form). researchgate.netmdpi.com

The existence of these two polymorphs explains the complex melting behavior observed in HBT, which was initially reported as a two-step melting process. mdpi.com It was later clarified that Crystal I and Crystal II have different melting points leading into the nematic phase, and the transition rate between these two solid forms is very slow. mdpi.com

Adiabatic calorimetry has been instrumental in elucidating the thermodynamic relationship between these polymorphs. researchgate.net A stable crystal phase, referred to as C₁₁, was found to transition to another stable crystal phase, C₁, at a temperature of 317.5 K. researchgate.net These correspond to the Crystal II and Crystal I forms, respectively.

researchgate.net

Microscopic observations under a polarizing microscope have visually confirmed the coexistence of the crystalline and nematic phases at temperatures between the melting points of the two crystal forms. mdpi.com The ability to isolate and study each pure crystalline phase has been crucial in understanding the complete phase relation of HBT. mdpi.com

Computational and Theoretical Investigations of Hbt Mesophases

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) has been employed to optimize the molecular geometry of the HBT liquid crystal molecule and to probe its electronic characteristics. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a 6-31G basis set. Such studies are fundamental to understanding the intrinsic properties of an individual HBT molecule that give rise to its bulk mesomorphic behavior.

HOMO-LUMO Gap Analysis and Electro-Optical Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability.

Analysis of the HBT molecule reveals that the HOMO and LUMO orbitals are primarily located around the aromatic rings that surround the central metal center. The energy gap is a measure of the energy required to excite an electron from the ground state to the first excited state. A smaller gap generally correlates with higher reactivity and can influence the material's response to external stimuli like electric fields. For HBT, a significant property is its response to an external electric field, which can induce changes in its ordering and optical characteristics. The dielectric anisotropy of the molecule is crucial for its application in electro-optical display technologies.

Key electro-optical parameters for HBT have been calculated, including the refractive index, which is reported to be 1.58. mdpi.com Under the influence of an external electric field, HBT exhibits changes in its birefringence and order parameter. mdpi.com Birefringence, the difference in refractive indices for light polarized parallel and perpendicular to the director axis, is a defining characteristic of nematic liquid crystals.

Calculated Electro-Optical Properties of HBT
PropertyCalculated Value
Refractive Index1.58
Maximum Birefringence (at 0.0580 a.u. field)0.1119
Minimum Birefringence (at 0.0580 a.u. field)-0.3865
Order Parameter-0.6

Electronic Parameters and Their Correlation with Mesomorphic Behavior

Several electronic parameters derived from DFT calculations help to explain the mesomorphic behavior of HBT. The distribution of electron density, dipole moment, and polarizability are directly linked to the intermolecular forces that govern the formation of liquid crystal phases.

The mesomorphic behavior of Schiff base liquid crystals is influenced by factors such as the polarity and polarizability of the molecule. mdpi.com The presence of different terminal groups can significantly alter these electronic parameters, thereby affecting the stability and type of mesophase formed. For HBT, the interplay of these parameters dictates its transition from a nematic to a smectic phase. mdpi.com DFT studies show that under an external electric field, the director angle of HBT remains stable in the nematic phase, while the smectic phase is stable in a positive order. mdpi.com The calculated negative order parameter of -0.6 for HBT suggests a specific alignment behavior within the mesophase. mdpi.com

Calculated Electronic and Stability Parameters for HBT
ParameterObservation/ValuePhase Correlation
Director Angle Range27.56° to 74.03°Stable for nematic and smectic phases
Order Parameter-0.6Nematic to smectic phase stability

Molecular Dynamics Simulations and Intermolecular Interactions

While DFT provides insights into single-molecule properties, Molecular Dynamics (MD) simulations are used to model the collective behavior of many molecules to understand the formation and stability of liquid crystal phases. nih.gov This technique simulates the movement of atoms and molecules over time, governed by a force field that describes the intermolecular potentials.

Evaluation of Intermolecular Interaction Energies (Electrostatic, Polarization, Dispersion, Repulsion)

The stability of a liquid crystal phase is determined by the balance of intermolecular interactions between pairs of molecules. These interactions can be decomposed into several components:

Electrostatic energy: Arises from the interaction between the permanent charge distributions (multipoles) of the molecules.

Polarization energy: Results from the distortion of a molecule's electron cloud by the electric field of a neighboring molecule.

Dispersion energy: A quantum mechanical effect arising from instantaneous fluctuations in electron density, also known as London dispersion forces.

Repulsion energy: A short-range interaction that prevents molecules from collapsing into each other.

While this energy decomposition is a standard method for analyzing intermolecular forces in liquid crystals, specific published studies detailing the quantitative breakdown of these individual energy components (electrostatic, polarization, dispersion, and repulsion) for p-Hexyloxybenzylidene p-toluidine (B81030) could not be identified in the reviewed literature.

Application of Perturbation Treatment and Multicentred-Multipole Expansion Techniques

To accurately calculate intermolecular interaction energies, particularly the electrostatic component, advanced theoretical methods are employed. The multicentred-multipole expansion technique expresses the electrostatic energy as a sum of interactions between atomic multipoles (charges, dipoles, quadrupoles, etc.) centered on each atom of the interacting molecules. scirp.orgresearchgate.net

This method is often refined using second-order perturbation theory to account for polarization and dispersion energies. scirp.orgresearchgate.net This theoretical framework provides a detailed picture of the anisotropic forces responsible for the orientational order in liquid crystals. scirp.orgresearchgate.net However, specific research applying a full perturbation treatment combined with a multicentred-multipole expansion to calculate the interaction energies in HBT is not available in the surveyed scientific literature.

Probability Calculations of Molecular Aggregation and Ordering

From the trajectories generated by Molecular Dynamics simulations, it is possible to calculate the probability of finding molecules in specific arrangements or states of order. By analyzing the positions and orientations of molecules relative to one another, researchers can compute radial distribution functions and order parameters. These calculations quantify the likelihood of different types of molecular aggregation (e.g., pairing, stacking) and the degree of long-range orientational order, which defines the mesophase.

Detailed studies involving molecular dynamics simulations to calculate the specific probabilities of molecular aggregation and ordering for p-Hexyloxybenzylidene p-toluidine were not found in the reviewed literature.

Molecular Ordering and Orientational Statistics

The liquid crystalline state is characterized by a degree of molecular order that is intermediate between a crystalline solid and an isotropic liquid. In the nematic phase, the molecules tend to align their long axes along a common direction, known as the director. This directional preference is referred to as orientational order. Computational studies of this compound (HBT) have provided significant insights into the nature of this ordering.

Theoretical investigations into the intermolecular interactions of HBT molecules are crucial for understanding its nematogenic behavior. By employing methods like the modified second-order perturbation treatment with a multicentred-multipole expansion technique, researchers can evaluate the forces between a pair of HBT molecules. niscpr.res.in These calculations typically involve determining the net atomic charge and dipole moments using quantum chemistry methods like CNDO/2 (Complete Neglect of Differential Overlap). niscpr.res.in The total interaction energy is a sum of electrostatic, polarization, dispersion, and repulsion terms. niscpr.res.in

For HBT, the probability of different molecular arrangements can be calculated using the Maxwell-Boltzmann formula based on these interaction energies. Studies have shown that specific stacked and in-plane configurations are highly probable, indicating a strong tendency for parallel alignment, which is a prerequisite for the formation of the nematic phase. niscpr.res.in For instance, calculations have identified sharp probability peaks for specific parallel and anti-parallel arrangements, underscoring the anisotropy in the pair potential that governs the mesomorphic behavior. niscpr.res.in

While specific applications of the Vuks or Neugebauer models to HBT are not readily found in the provided literature, the principles of these models are rooted in the relationship between macroscopic properties (like refractive indices) and the microscopic molecular polarizability and order parameter. The order parameter itself can be determined through various theoretical and computational methods.

One powerful approach is the use of Density Functional Theory (DFT). For HBT, DFT calculations can be used to determine the order parameter under the influence of an external electric field. researchgate.net The order parameter is calculated based on the alignment of the molecules with the field direction. researchgate.net The results from these calculations show how the degree of molecular ordering changes with the strength of the applied field. researchgate.net

The Maier-Saupe theory describes the state of alignment using a probability distribution function, and the order parameter is defined from the second moment of this distribution. ox.ac.uk The theory inherently constrains the physical range of the order parameter's eigenvalues. ox.ac.uk

External electric or magnetic fields can significantly influence the molecular ordering of liquid crystals, a property that is fundamental to their application in display technologies. researchgate.netsoton.ac.uk When an external electric field is applied to HBT, the molecules tend to align themselves collectively in response to the field, which can alter the director orientation and the degree of order. researchgate.net

DFT studies have been conducted to quantify the effect of an external electric field on the electro-optical properties of HBT. These studies calculate properties such as the order parameter (S), birefringence (Δn), and refractive index as a function of field strength. researchgate.net For HBT, it has been reported that under an external electric field, the molecule exhibits stability in its nematic to smectic phases, and interestingly, can show negative values for the order parameter and birefringence under certain conditions. researchgate.net The refractive index, however, tends to show stability across the nematic, smectic, and isotropic phases. researchgate.net

The following interactive table presents data from a DFT study on HBT, showing the calculated electro-optical properties under the influence of an external electric field.

Data sourced from a Density Functional Theory (DFT) study on the N-(p-hexyloxy-benzylidene)–p-toluidine (HBT) liquid crystal molecule. researchgate.net

This ability to manipulate molecular alignment with external fields is crucial. The application of an electric field can enhance the crystallinity and alignment of conjugated polymers, leading to improved performance in electronic devices. rsc.org The interaction between the field and the molecular dipoles provides the driving force for this reorientation.

Theoretical Analysis of Odd-Even Effects in HBT Homologous Series

The odd-even effect is a well-documented phenomenon in homologous series of liquid crystals, where physical properties oscillate as the number of carbon atoms in a flexible alkyl chain is alternately odd and even. researchgate.netnih.gov This effect arises from the conformational differences in the alkyl chain, which influence intermolecular interactions and molecular packing. researchgate.netkashanu.ac.ir

In a homologous series like the alkoxybenzylidene-p-toluidines (of which HBT is a member), the length of the alkoxy chain (CnH2n+1O-) is varied. For members with an even number of carbon atoms in the chain, the final C-C bond tends to be oriented more parallel to the long molecular axis. For odd-numbered chains, this bond is oriented at a greater angle. nih.gov This seemingly minor structural difference has significant consequences for the stability of the mesophase.

A theoretical analysis of this effect in a series homologous to HBT would consider several properties:

Transition Temperatures: The nematic-isotropic transition temperature (T_NI) often shows a distinct zigzag pattern. Typically, members with an even number of carbons in the alkyl chain have higher transition temperatures than their odd-numbered neighbors. ehu.esresearchgate.net This is attributed to the higher molecular anisotropy and more efficient packing of the even-membered homologues. researchgate.net

Order Parameter: The orientational order parameter (S) at a given reduced temperature (T/T_NI) also exhibits an odd-even alternation. The "even" members generally display a higher degree of orientational order. ehu.es

Enthalpy of Transition: The enthalpy change at the nematic-isotropic transition also follows this alternating pattern, reflecting the differences in intermolecular interaction energy between the odd and even members.

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating this effect. nih.gov MD simulations on homologous series like the alkyl-cyanobiphenyls have shown a clear odd-even effect in molecular geometry (length, width) and inertia tensor anisotropy as the alkyl chain length increases. nih.gov

The table below illustrates the typical odd-even effect on the nematic-isotropic transition temperature (T_NI) for a generic homologous series of liquid crystals.

This table presents hypothetical, yet characteristic, data for a homologous series to illustrate the odd-even effect. The value for n=6 corresponds to HBT.

The underlying cause of this effect is the competition between the tendency of the rigid molecular core to align and the conformational freedom of the flexible alkyl chain. researchgate.net For longer chains, this odd-even effect may dampen as the influence of the terminal group diminishes and the chain's properties begin to dominate. researchgate.net

Spectroscopic Characterization Methodologies and Analyses of Hbt

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For p-Hexyloxybenzylidene p-toluidine (B81030) (HBT), theoretical studies using Density Functional Theory (DFT) have provided significant insights into its vibrational spectrum. The calculated IR spectrum reveals a number of characteristic peaks corresponding to specific stretching and bending vibrations of the molecular bonds.

The vibrational assignments for HBT, based on theoretical calculations, can be categorized by the type of motion and the functional groups involved. The primary vibrational modes include:

C-H Stretching: Vibrations associated with the aromatic and aliphatic C-H bonds are typically observed in the high-frequency region of the spectrum.

C=N Stretching: The stretching of the imine (C=N) bond in the Schiff base core is a characteristic feature and is crucial for understanding the electronic and structural properties of the molecule.

C=C Stretching: These vibrations originate from the aromatic rings and are sensitive to the electronic environment and intermolecular interactions.

C-O Stretching: The stretching of the ether linkage (C-O) in the hexyloxy tail is a prominent feature in the spectrum.

CH₂ and CH₃ Bending: Vibrations from the hexyloxy chain, including scissoring, wagging, and twisting modes of the methylene (B1212753) (CH₂) and methyl (CH₃) groups, are found in the fingerprint region.

Out-of-Plane Bending: These modes, associated with the C-H bonds of the benzene (B151609) rings, are also important for characterizing the molecule.

The table below presents a summary of the calculated vibrational frequencies and their assignments for HBT based on DFT studies.

Calculated Frequency (cm⁻¹) Vibrational Mode Assignment
~3100 - 2850C-H stretching (aromatic and aliphatic)
~1625C=N stretching (imine)
~1600 - 1450C=C stretching (aromatic rings)
~1250Asymmetric C-O-C stretching
~1040Symmetric C-O-C stretching
~1465CH₂ scissoring
~830p-substituted benzene ring C-H out-of-plane bending

Note: The data in this table is based on theoretical DFT calculations and may vary slightly from experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For Schiff base compounds like HBT, the UV-Vis spectrum is typically characterized by two main absorption bands.

These bands are generally attributed to π → π* and n → π* electronic transitions. The π → π* transitions are usually more intense and occur at shorter wavelengths, arising from the excitation of electrons in the π-orbitals of the aromatic rings and the C=N double bond. The n → π* transitions are less intense and appear at longer wavelengths, resulting from the excitation of non-bonding electrons on the nitrogen atom of the imine group.

In the context of HBT, the extended conjugation system, which includes the two phenyl rings and the central C=N bridge, plays a significant role in determining the position and intensity of these absorption bands. The hexyloxy and toluidine groups also influence the electronic transitions through their electron-donating and steric effects.

Electronic Transition Approximate Wavelength Range (nm) Associated Molecular Orbitals
π → π250 - 350Transitions involving the π-orbitals of the phenyl rings and the C=N group.
n → π350 - 450Transition of non-bonding electrons from the nitrogen atom to an anti-bonding π* orbital.

Note: The data in this table is based on general observations for Schiff base compounds and serves as an estimation for HBT.

Correlation of Spectroscopic Data with Molecular Structure and Intermolecular Interactions

The spectroscopic data obtained from IR and UV-Vis analyses are intrinsically linked to the molecular structure and intermolecular interactions of HBT. The vibrational frequencies and electronic absorption maxima are sensitive to changes in bond lengths, bond angles, and the electronic environment, which are in turn influenced by how the molecules pack in the liquid crystalline phases.

Theoretical studies have shown that intermolecular interactions play a crucial role in the properties of HBT. The molecule's absorbance is reported to be maximized due to the O–C stretching during intermolecular interactions, highlighting the importance of the hexyloxy group in mediating these forces.

The liquid crystalline nature of HBT arises from a delicate balance of these intermolecular forces, including:

Van der Waals forces: These are the primary forces responsible for the parallel alignment of the elongated molecules.

π-π stacking: Interactions between the aromatic rings of adjacent molecules contribute to the stability of the mesophases.

Dipole-dipole interactions: The permanent dipole moment of the C=N bond and the ether linkage can lead to specific intermolecular arrangements.

Changes in the IR spectrum, such as shifts in the vibrational frequencies of the C=N or C=C bonds, can indicate changes in the intermolecular interactions upon phase transitions (e.g., from the crystalline to the nematic or smectic phase). Similarly, alterations in the UV-Vis spectrum can reflect changes in the molecular conformation and the degree of π-π stacking in different phases. Therefore, the correlation of spectroscopic data with the molecular structure provides a powerful avenue for understanding the phase behavior and electro-optical properties of HBT.

Advanced Optical Phenomena in P Hexyloxybenzylidene P Toluidine

Birefringence Studies Across Mesophases

Birefringence, the optical property of a material having a refractive index that depends on the polarization and propagation direction of light, is a hallmark of the liquid crystalline state. In p-Hexyloxybenzylidene p-toluidine (B81030) (HBT), this property is a direct consequence of the orientational order of its elongated molecules in the nematic and smectic phases.

Temperature Dependence of Birefringence

The degree of molecular order in a liquid crystal is highly sensitive to temperature, which in turn dictates the magnitude of its birefringence (Δn). Theoretical studies based on Density Functional Theory (DFT) have indicated that for the HBT molecule, birefringence is expected to decrease as the temperature increases. researchgate.net This trend is consistent with the general behavior of nematic liquid crystals, where thermal agitation disrupts the long-range orientational order of the molecules, leading to a reduction in the anisotropy of the refractive index. As the temperature approaches the clearing point (the transition to the isotropic liquid phase), the birefringence diminishes and ultimately vanishes in the isotropic state where the molecules are randomly oriented.

In the nematic phase, HBT is reported to exhibit a birefringence value within the range of 0.1 to 0.2. researchgate.net A calculated value for the birefringence of the nematic phase of HBT is approximately 0.1119. researchgate.net

Refractive Index Measurements and Internal Field Factors

The refractive index is a fundamental optical property that governs how light propagates through a material. For an anisotropic medium like a liquid crystal, there are two principal refractive indices: the extraordinary refractive index (nₑ), for light polarized parallel to the liquid crystal director, and the ordinary refractive index (nₒ), for light polarized perpendicular to the director. The birefringence is the difference between these two values (Δn = nₑ - nₒ).

Theoretical calculations for p-Hexyloxybenzylidene p-toluidine have determined a refractive index of 1.58. researchgate.net This value represents the average refractive index and is a crucial parameter for understanding the material's interaction with light. The stability of the refractive index across the nematic, smectic, and isotropic phases has been noted in these theoretical studies. researchgate.net

The internal field factor is a concept that relates the macroscopic electric field applied to a material to the local electric field experienced by a molecule. In liquid crystals, the anisotropic nature of the material leads to an anisotropic internal field. This factor is essential for accurately modeling the dielectric and optical properties of the material. The internal field is influenced by the molecular polarizability and the packing density of the liquid crystal molecules.

Nonlinear Optical (NLO) Properties and Potential for Optoelectronic Applications

Materials with significant nonlinear optical (NLO) properties are in high demand for a variety of optoelectronic applications, including frequency conversion, optical switching, and data storage. Schiff base liquid crystals, such as HBT, are a promising class of organic NLO materials.

Second-Harmonic Generation Efficiency Investigations

Second-harmonic generation (SHG) is a nonlinear optical process in which two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This phenomenon is only possible in materials that lack inversion symmetry. While nematic liquid crystals are typically centrosymmetric on a macroscopic scale, the application of an external electric field or the introduction of specific molecular ordering can break this symmetry, enabling SHG.

While this compound is recognized for its potential in nonlinear optical materials, specific quantitative studies on its second-harmonic generation efficiency are not widely reported in the reviewed literature. However, the general class of Schiff base compounds is known to exhibit NLO properties.

Factors Influencing Nonlinear Optical Response (e.g., delocalized π-electrons)

The nonlinear optical response of organic molecules like HBT is intrinsically linked to their electronic structure. The presence of a delocalized π-electron system is a key factor that enhances NLO properties. In the HBT molecule, the alternating double and single bonds within the benzylidene and toluidine aromatic rings, as well as the imine (-CH=N-) bridge, create a conjugated system through which π-electrons can move freely.

This delocalization of π-electrons leads to a high molecular polarizability and hyperpolarizability, which are the microscopic origins of the macroscopic NLO effects. When a strong electric field from a laser beam interacts with the molecule, the delocalized electrons are easily distorted, leading to a nonlinear polarization response and giving rise to phenomena such as second-harmonic generation. The specific architecture of the HBT molecule, with its electron-donating hexyloxy group and the aromatic core, is designed to facilitate this intramolecular charge transfer, thereby enhancing its potential as an NLO material.

Optical Anisotropy Evaluation and Relationship to Molecular Geometry

The optical anisotropy of the liquid crystal compound this compound (HBT) is a critical characteristic that underpins its utility in electro-optical applications. This property, which describes the directional dependence of light interaction with the material, is intrinsically linked to the molecule's geometric structure. The elongated, rod-like shape of the HBT molecule is a primary determinant of its anisotropic behavior. ontosight.ai

The evaluation of optical anisotropy in HBT is often conducted through both experimental and computational methods. A significant approach involves the use of Density Functional Theory (DFT) to model the molecule's response to an external electric field. These calculations allow for the determination of key optical parameters that quantify the degree of anisotropy.

Detailed Research Findings

Research utilizing DFT has provided valuable insights into the electro-optical properties of HBT. In one such study, the influence of an external electric field on the molecule's optical parameters was systematically investigated. The findings revealed that properties such as birefringence and order parameter exhibit a strong dependence on the applied field.

Birefringence:

Birefringence (Δn) is the difference between the refractive indices for light polarized parallel (n_e) and perpendicular (n_o) to the liquid crystal director. It is a direct measure of optical anisotropy. For HBT, the birefringence was calculated under the influence of varying external electric fields. The results indicate that HBT can exhibit negative birefringence, an "adverse" property where n_o is greater than n_e.

Click to view Birefringence Data
ParameterValue
Maximum Birefringence0.1119
Minimum Birefringence-0.3865
Applied Electric Field for Maximum Value (a.u.)0.0580

Note: Data derived from DFT calculations. researchgate.net

Refractive Index:

The average refractive index (n) is a fundamental optical property. For HBT, it has been calculated to be 1.58. researchgate.net This value is noted for its stability across the nematic, smectic, and isotropic phases of the liquid crystal, which is a crucial factor for predictable performance in optical devices. researchgate.net

Order Parameter:

The orientational order parameter (S) quantifies the degree of alignment of the liquid crystal molecules along a common axis, known as the director. A value of S=1 indicates perfect alignment, while S=0 represents a completely isotropic state. DFT calculations have shown that under an external electric field, HBT can exhibit negative order parameters, which corresponds to the molecules aligning perpendicular to the applied field.

Click to view Order Parameter Data
ParameterValue
Maximum Order Parameter0.9999
Minimum Order Parameter-0.5000

Note: Data derived from DFT calculations. researchgate.net

Relationship to Molecular Geometry

The observed optical anisotropy is a direct consequence of the molecular geometry of this compound. The molecule consists of two aromatic rings linked by a benzylidene group, with a flexible hexyloxy chain at one end and a methyl group on the other. ontosight.ai This elongated, rigid core structure is what allows the molecules to exhibit long-range orientational order in the liquid crystalline phases.

The polarizability of the molecule is also anisotropic. The delocalized π-electrons in the benzene (B151609) rings contribute significantly to a higher polarizability along the long molecular axis compared to the transverse axes. This electronic feature is the microscopic origin of the macroscopic birefringence. When an external electric field is applied, the interaction with the molecule's permanent and induced dipoles causes a collective reorientation, leading to changes in the bulk optical properties. The stability of the director angle, which ranges from a minimum of 27.56° to a maximum of 74.03°, is crucial for maintaining stable nematic and smectic phases. researchgate.net The negative values observed for birefringence and the order parameter are particularly interesting, suggesting complex orientational dynamics under an electric field that are directly tied to the specific electronic and steric features of the HBT molecular structure. researchgate.net

Electro Optical Response of Hbt

Influence of Electric Field on Phase Stability and Transitions

The presence of an external electric field can influence the stability of the different mesophases of a liquid crystal and the transitions between them. In the case of p-Hexyloxybenzylidene p-toluidine (B81030) (HBT), theoretical studies have shown that the application of an electric field affects the stability of its nematic and smectic phases. researchgate.net

Under the influence of an external electric field, HBT is reported to exhibit stability in both the nematic and smectic phases. researchgate.net The electric field can be a determining factor in the transition between these phases. It has been observed theoretically that the order parameter of HBT decreases during the transition from the nematic to the smectic phase, a change that can be modulated by the applied field. researchgate.net While the qualitative effect of the electric field on phase stability has been noted, detailed quantitative data on the shift of phase transition temperatures as a function of electric field strength for HBT is not extensively documented in the available literature.

Electric Field Effects on Order Parameter and Birefringence

The orientational order of a liquid crystal is described by the order parameter, while birefringence is a measure of its optical anisotropy. Both of these properties are strongly influenced by an external electric field. For HBT, theoretical calculations have revealed a distinct response to an applied electric field.

HBT is characterized by a negative order parameter and, consequently, a negative birefringence under the influence of an external electric field. researchgate.net This indicates that the molecules tend to align in a direction perpendicular to the applied field. The birefringence of HBT in the nematic phase has been calculated to be approximately 0.1119. researchgate.net

The following table summarizes the calculated electro-optical parameters for HBT under the influence of an external electric field, based on DFT calculations.

Calculated ParameterValueElectric Field (a.u.)
Order ParameterNegative0.0480
Birefringence0.1119 (Nematic Phase)Not specified

Data sourced from theoretical calculations by Kumar et al. (2020). The specific electric field strength for the birefringence value was not provided.

Director Angle Dynamics Under External Electric Fields

The director represents the average orientation of the long molecular axes in a liquid crystal. The application of an external electric field can cause a reorientation of the director, a phenomenon crucial for many electro-optical applications.

In p-Hexyloxybenzylidene p-toluidine, the director angle is reported to be stable in the nematic phase when subjected to an external electric field. researchgate.net Theoretical studies have calculated a range for the director angle, suggesting a defined orientational behavior under the field's influence.

The table below presents the calculated range for the director angle of HBT.

ParameterCalculated Range
Director Angle27.56° - 74.03°

Data sourced from theoretical calculations by Kumar et al. (2020).

This stability of the director angle within a defined range is indicative of the predictable response of HBT to an external electric stimulus, a key characteristic for its potential use in electro-optical devices.

Thermal and Calorimetric Analyses of Hbt

Heat Capacity Measurements Across Multiple Phases

Heat capacity measurements are fundamental in determining the thermodynamic properties of materials. For HBT, heat capacity has been measured over a wide temperature range, from 17 to 385 K, using adiabatic calorimetry. tandfonline.com This technique allows for precise determination of the heat absorbed by the substance as its temperature is increased.

A significant finding from these measurements was the discovery of a new, stable crystal phase, designated as the high-temperature crystal phase (C1), which exists between the previously known low-temperature crystal phase (C11) and the nematic phase. tandfonline.com The heat capacity data provides a detailed thermodynamic profile of HBT, with standard thermodynamic functions calculated up to 385 K. tandfonline.com Furthermore, analysis of the heat capacity in the low-temperature crystal phase (C11) revealed hindered rotational motion of the methyl group attached to the aniline (B41778) ring, with an estimated hindering potential of about 3 kJ mol⁻¹. tandfonline.com

Differential Thermal Analysis (DTA) for Phase Transition Identification

Differential Thermal Analysis (DTA) is a crucial technique for identifying the temperatures at which phase transitions occur. In the case of HBT, extensive DTA and microscopic texture observations have been instrumental in clarifying its complex phase behavior. tandfonline.com

Initial studies had suggested a two-step melting process, which was later attributed to the coexistence of two distinct crystalline phases, Crystal I and Crystal II. tandfonline.com These two crystal forms have different melting points into the nematic phase, and the transition between them is very slow. tandfonline.com DTA has been essential in establishing the conditions under which each of these pure crystalline phases can be realized. tandfonline.com The transition temperatures for HBT have been determined as follows: the transition from the low-temperature crystal phase (C11) to the high-temperature crystal phase (C1) occurs at 317.5 K. tandfonline.com The transition from the high-temperature crystal phase (C1) to the nematic phase is at 334.26 K, and the final transition from the nematic phase to the isotropic liquid phase occurs at 346.90 K. tandfonline.com

Determination of Enthalpy and Entropy Changes at Phase Transitions

The enthalpy (ΔH) and entropy (ΔS) changes associated with phase transitions provide insight into the energetics and degree of disorder of the system. For HBT, these values have been determined for its various phase transitions. tandfonline.com

The transition from the low-temperature crystal phase (C11) to the high-temperature crystal phase (C1) has an enthalpy change of 5.04 kJ mol⁻¹ and an entropy change of 15.89 J K⁻¹ mol⁻¹. tandfonline.com The transition from the high-temperature crystal phase (C1) to the nematic phase is characterized by a significantly larger enthalpy change of 25.04 kJ mol⁻¹ and an entropy change of 74.90 J K⁻¹ mol⁻¹. tandfonline.com Finally, the transition from the nematic phase to the isotropic liquid phase has an enthalpy change of 1.37 kJ mol⁻¹ and an entropy change of 3.9 J K⁻¹ mol⁻¹. tandfonline.com The sum of these transition entropies has been compared with those of homologous compounds that have a similar number of molecular degrees of freedom. tandfonline.com

Phase Transition Data for p-Hexyloxybenzylidene p-toluidine (B81030) (HBT)

TransitionTemperature (K)Enthalpy Change (ΔH) in kJ/molEntropy Change (ΔS) in J/K·mol
Crystal (C11) → Crystal (C1)317.55.0415.89
Crystal (C1) → Nematic334.2625.0474.90
Nematic → Isotropic Liquid346.901.373.9

This table presents the transition temperatures, enthalpy changes, and entropy changes for the phase transitions of p-Hexyloxybenzylidene p-toluidine (HBT). The data is based on adiabatic calorimetry measurements. tandfonline.com

Dilatometric Studies of Volume Changes at Phase Transitions

Dilatometry is a technique used to measure the volume changes of a substance as a function of temperature. These measurements are particularly useful for characterizing phase transitions, as they are often accompanied by a discontinuous change in volume, which is a hallmark of a first-order phase transition.

For HBT, density measurements have confirmed that the smectic-nematic and nematic-isotropic phase transitions are of the first order. researchgate.net The study of volume changes and thermal expansion coefficients supports the findings from density measurements and provides further evidence for the nature of the phase transitions. researchgate.net

Magnetic Field Effects and Magnetic Anisotropy Studies

Temperature Variation of Magnetic Susceptibility in HBT Mesophases

The magnetic susceptibility (χ) of p-Hexyloxybenzylidene p-toluidine (B81030) (HBT) has been meticulously studied across its isotropic, nematic, smectic B, and solid phases. aip.org In the isotropic phase, the magnetic susceptibility remains relatively constant. As the temperature decreases and HBT transitions into the nematic phase, the magnetic susceptibility shows an increase. This trend of increasing susceptibility continues as the temperature is further lowered within the nematic phase. aip.org

A notable and unusual phenomenon occurs at the transition from the nematic to the smectic B phase. Contrary to the behavior in the nematic phase, the magnetic susceptibility exhibits a decrease as the temperature goes down. aip.orgaip.org This suggests a significant change in the molecular arrangement. In the solid phases, the susceptibility value is observed to be very close to that of the liquid (isotropic) phase. aip.org

The general behavior of paramagnetic susceptibility is to be inversely proportional to the absolute temperature, as higher temperatures cause increased thermal vibrations that disrupt the alignment of magnetic dipoles. ontosight.ai However, the complex phase behavior of liquid crystals like HBT leads to more nuanced temperature dependencies.

Table 1: Phase Transition Temperatures of Purified HBT

Transition Temperature (°C)
Solid I to Nematic 57.2
Nematic to Isotropic 73.7
Solid II to Smectic B 46.0
Smectic B to Nematic 50.1

Data sourced from experimental studies on purified HBT samples. aip.org

Abrupt Changes in Magnetic Susceptibility at Phase Transitions

Significant and abrupt changes in both magnetic susceptibility (χ) and magnetic anisotropy (Δχ) are hallmark indicators of phase transitions in HBT. aip.org

Isotropic to Nematic Transition: Upon cooling, at the transition from the isotropic to the nematic phase, there is a sudden increase in magnetic susceptibility. This jump signifies the onset of long-range orientational order as the molecules align with the magnetic field. aip.org

Mesophase to Solid Transition: During crystallization from the mesophase, the susceptibility decreases abruptly. This is attributed to the release of latent heat, which overcomes the magnetic energy, leading to a less aligned state in the resulting solid phase. aip.org A marked degree of supercooling is often observed before crystallization occurs. aip.org

These abrupt changes highlight how magnetic susceptibility serves as a sensitive probe for the structural rearrangements occurring at liquid crystal phase transitions.

Table 2: Summary of Magnetic Susceptibility (χ) Changes at HBT Phase Transitions

Phase Transition Nature of Change in χ Reason
Isotropic → Nematic Abrupt Increase Onset of long-range orientational order.
Nematic → Smectic B Abrupt Decrease Loss of alignment; breaking of oriented ensemble into partially oriented crystallites.
Mesophase → Solid Abrupt Decrease Release of latent heat disrupting magnetic alignment.

This table summarizes findings from magnetic susceptibility studies. aip.org

Magnetic Anisotropy and Molecular Alignment

The study of magnetic anisotropy (Δχ), defined as the difference between the magnetic susceptibility parallel (χ∥) and perpendicular (χ⊥) to the director, is crucial for understanding molecular alignment. aip.org In nematic liquid crystals, this anisotropy arises from the orientational order of the molecules. researchgate.net

For HBT, the magnetic anisotropy (Δχ = χ∥ - χ⊥) increases with decreasing temperature throughout the nematic phase. This is expected, as lower temperatures reduce thermal motion, allowing for a higher degree of molecular alignment with an external magnetic field. The orientational order parameter is directly related to this magnetic anisotropy. aip.orgresearchgate.net

Advanced Material Applications of Hbt Non Biological

Utilization in Liquid Crystal Display (LCD) Technology Enhancement

The performance of liquid crystal displays (LCDs) is critically dependent on the properties of the liquid crystal materials used. The introduction of p-Hexyloxybenzylidene p-toluidine (B81030) into liquid crystal mixtures has been explored as a method to enhance key display parameters such as contrast ratio and viewing angle. ontosight.ai The efficacy of HBT in this role stems from its significant dielectric anisotropy, a property that is advantageous for electro-optical effects in display applications. researchgate.net

In a study by Kumar et al. (2020), the electro-optical properties of HBT were investigated using density functional theory (DFT). The research revealed that under the influence of an external electric field, HBT exhibits notable changes in its birefringence and refractive index, which are fundamental to the operation of LCDs. researchgate.net The ability to modulate these properties allows for precise control over the light passing through the display, thereby improving image quality.

The refractive index of HBT was calculated to be 1.58, a value that indicates its potential for use in optical applications. researchgate.net Furthermore, the study demonstrated that the birefringence of the HBT molecule can be controlled by an external electric field. researchgate.net This tunability is crucial for achieving high contrast ratios, as it allows for a greater difference between the "on" and "off" states of a pixel. A stable director angle in the nematic phase further contributes to the stability and performance of the display. researchgate.net

Below is a data table summarizing the calculated optical properties of HBT under an external electric field, based on the findings from Kumar et al. (2020).

PropertyValue/RangeSignificance in LCDs
Refractive Index (n)1.58 researchgate.netDetermines the speed of light through the material, affecting overall optics.
Maximum Birefringence (Δn)0.1119 researchgate.netA higher value allows for thinner display panels and faster switching times.
Minimum Birefringence (Δn)-0.3865 researchgate.netThe range of birefringence indicates a wide dynamic range for light modulation.
Director Angle StabilityStable in the nematic phase researchgate.netEnsures consistent pixel states and reduces the likelihood of image artifacts.

While these theoretical calculations provide a strong foundation for the use of HBT in enhancing LCD technology, further experimental research is necessary to fully characterize its performance in practical display devices, including specific data on contrast ratio and viewing angle improvements in various LCD architectures.

Integration in Nonlinear Optical Devices and Materials

The anisotropic nature of p-Hexyloxybenzylidene p-toluidine also makes it a candidate for applications in nonlinear optical (NLO) devices. ontosight.ai NLO materials are essential for technologies such as frequency conversion, optical switching, and signal processing. The ability of HBT to exhibit second-harmonic generation (SHG) is a key indicator of its NLO potential. ontosight.ai SHG is a process where two photons with the same frequency interacting with a nonlinear material are effectively "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons.

A study by Kumar et al. (2020) provides insight into the behavior of HBT under an external electric field, which is crucial for the operation of many NLO devices. researchgate.net The calculated order parameter and its stability in the nematic and smectic phases under an electric field suggest that the material's NLO properties can be effectively controlled. researchgate.net

The following table outlines the calculated electro-optical parameters of HBT relevant to its NLO applications.

ParameterCalculated Value/BehaviorRelevance to Nonlinear Optical Devices
Order Parameter (S)Exhibits stability in nematic and smectic phases researchgate.netA stable order parameter is crucial for consistent and predictable NLO responses.
Birefringence (Δn)Tunable with external electric field researchgate.netAllows for phase matching in frequency conversion processes like second-harmonic generation.
Dielectric AnisotropySuitable for electro-optical effects researchgate.netEnables the modulation of NLO properties through an applied voltage, facilitating optical switching.

Further experimental validation is required to quantify the second-order susceptibility (χ(2)) and third-order susceptibility (χ(3)) of HBT and to demonstrate its performance in functional NLO devices.

Potential for Tunable Optical Filters and Sensors

The responsiveness of this compound to external stimuli, particularly electric fields, opens up possibilities for its use in tunable optical filters and sensors. The principle behind such applications lies in the ability to precisely control the refractive index and birefringence of the material, thereby altering its interaction with light at specific wavelengths.

A theoretical study has suggested that the broad range of frequencies over which HBT exhibits absorbance makes it suitable for filtering and sensing applications. researchgate.net By applying an external electric field, the molecular orientation of HBT can be adjusted, leading to a shift in the wavelengths of light that are transmitted or reflected. This forms the basis of a tunable optical filter.

For sensing applications, the liquid crystalline phase of HBT is highly sensitive to its local environment. Changes in temperature, pressure, or the presence of certain chemical analytes can disrupt the delicate molecular ordering of the liquid crystal, leading to a measurable change in its optical properties. This change can be detected as a shift in color, transmittance, or reflectance, providing a basis for a sensor. The study by Kumar et al. (2020) indicates that the optical properties of HBT can be predicted, which is a crucial step in designing and calibrating such sensors. researchgate.net

While the fundamental properties of HBT suggest its high potential in these areas, specific research demonstrating the fabrication and performance of HBT-based tunable optical filters and sensors is needed to fully realize these applications.

Future Research Trajectories and Open Questions in Hbt Research

Exploration of HBT Behavior in Confined Geometries

The behavior of liquid crystals can be dramatically altered when they are confined to small spaces, a phenomenon of both fundamental scientific interest and practical importance for device fabrication. researchgate.net Future research on HBT should systematically investigate its properties under various conditions of geometric confinement.

Key research questions include:

How do the phase transition temperatures and sequences of HBT change when confined to different geometries, such as spherical droplets, cylindrical pores, or complex microfluidic channels? nih.gov

What types of topological defects form in HBT under confinement, and how do these defects evolve with changes in temperature or applied fields? aps.org The study of such defects is crucial as they can significantly influence the optical and electro-optical properties of the material. researchgate.net

How does the nature of the confining surface (e.g., surface anchoring, chemical treatment) influence the alignment and ordering of HBT molecules at the interface and in the bulk? ijs.si

Understanding these aspects is vital for the potential application of HBT in micro- and nano-scale devices. researchgate.net The development of microfluidics offers new methods for creating complex confining geometries, enabling a wide range of studies into the novel properties of HBT in such structures. nih.gov

Studies on HBT Composites with Nanomaterials

The creation of composite materials by dispersing nanomaterials within a liquid crystal host is a promising route to developing new functional materials with tunable properties. researchgate.netmdpi.com Future investigations should focus on the development and characterization of HBT-nanomaterial composites.

Potential research avenues include:

Doping with Metallic Nanoparticles: Introducing nanoparticles, such as gold (Au), can modify the electrical and optical properties of the liquid crystal host. mdpi.com Research should explore how varying the concentration and size of Au nanoparticles affects the phase behavior, switching times, and spontaneous polarization of HBT. researchgate.net While nanoparticle doping can increase conductivity, it is crucial to study its effect on the electro-optical response at different frequencies to avoid performance deterioration. rsc.org

Quantum Dot (QD) Dispersion: Dispersing QDs in HBT could lead to novel photoluminescent and electro-optic materials. researchgate.net A key area of research would be to control the spatial arrangement of QDs within the HBT matrix by leveraging the liquid crystal's phase transitions, potentially creating self-assembled, three-dimensional structures. researchgate.net

Mesogenic Ligand Functionalization: Attaching mesogenic (liquid crystal-like) ligands to the surface of nanoparticles can improve their dispersion and interaction with the HBT host. researchgate.net This approach could lead to more stable and ordered composite systems.

The table below summarizes potential nanomaterial dopants and the HBT properties that could be investigated.

Nanomaterial DopantPotential Effects on HBT to InvestigateKey Research Focus
Gold Nanoparticles (Au NPs) Modification of phase transition temperatures, switching time, spontaneous polarization, and conductivity. researchgate.netrsc.orgOptimizing concentration to enhance desired properties without causing nanoparticle agglomeration or adverse effects on low-frequency electro-optic performance. mdpi.comrsc.org
Quantum Dots (QDs) Introduction of fluorescence; potential for self-assembly into ordered structures. researchgate.netControlling the spatial distribution of QDs using the HBT phase transitions; investigating the electro-optical and photonic properties of the resulting composite. researchgate.net
Mesogen-Functionalized NPs Improved dispersion and stability of nanoparticles within the HBT matrix; potential for novel self-assembled structures. researchgate.netSynthesizing and testing various mesogenic ligands to achieve desired interactions and ordering within the HBT host. researchgate.net

These studies could pave the way for HBT-based materials with enhanced functionalities for various applications.

Advanced Computational Modeling Approaches for HBT Systems

Computational modeling is an indispensable tool for understanding and predicting the behavior of liquid crystal systems, offering a cost-effective way to screen materials and understand molecular interactions. rochester.edu Future research on HBT should employ advanced computational methods to complement experimental studies.

Specific modeling approaches include:

Density Functional Theory (DFT): While initial DFT studies have been performed on the HBT molecule to investigate its molecular spectroscopy and electro-optical properties researchgate.net, more advanced DFT calculations can be used. Time-dependent DFT (TDDFT) can model the response of HBT to external stimuli like high-energy laser pulses, providing insights into its optical properties and damage susceptibility. rochester.edu

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the collective behavior of HBT molecules. researchgate.net These simulations can provide detailed information on phase transitions, the formation of defects in confined geometries, and the dynamics of HBT-nanoparticle composites.

Mesoscale Modeling: For larger systems and longer timescales, mesoscale models like those based on the Landau-de Gennes theory or lattice Boltzmann methods can be employed. researchgate.netbristol.ac.ukarxiv.org These approaches are particularly useful for modeling the complex textures and dynamic behavior of HBT in device-like configurations.

The following table outlines various computational methods and their potential applications in HBT research.

Computational MethodResearch Application for HBTExpected Insights
Density Functional Theory (DFT) Calculation of molecular properties like polarizability, dipole moment, and spectroscopic characteristics. researchgate.netUnderstanding the fundamental electronic structure and its relation to the macroscopic electro-optical properties of HBT. researchgate.net
Time-Dependent DFT (TDDFT) Modeling the electronic response to time-varying electric fields (e.g., light). rochester.eduPredicting nonlinear optical properties and assessing the stability of HBT under high-intensity light for laser applications. rochester.edu
Molecular Dynamics (MD) Simulating the bulk and confined phase behavior of HBT; modeling interactions with nanoparticles. researchgate.netElucidating the molecular-level mechanisms behind phase transitions, defect formation, and the impact of dopants. researchgate.netresearchgate.net
Mesoscale Modeling Simulating the director field configuration and dynamics in complex geometries and devices. bristol.ac.ukPredicting the optical textures and switching behavior of HBT in display or photonic architectures. ijs.si

By integrating these advanced computational approaches, researchers can gain a deeper, multi-scale understanding of HBT systems, accelerating the design of new materials and devices.

Investigation of HBT in Novel Display and Photonics Architectures

While liquid crystals are most known for their use in displays mit.edu, research continues into novel architectures that offer improved performance and new functionalities. photonics.com The specific properties of HBT should be investigated for its potential role in next-generation display and photonic devices.

Future research directions include:

Fast-Switching Microdisplays: The demand for high-resolution miniature displays for applications like augmented and virtual reality requires materials with very fast switching times. photonics.com The switching dynamics of HBT, particularly in composite forms, should be thoroughly characterized to assess its suitability for these devices.

Holographic Displays: Dynamic holographic displays require spatial light modulators (SLMs) that can manipulate the phase of light on a pixel-by-pixel basis. photonics.commdpi.com Research should explore the use of HBT in advanced SLMs, focusing on achieving high phase modulation and fast response to enable real-time holographic projection.

Tunable Photonic Materials: Composites of liquid crystals and photonic crystals (like inverse opals) can create materials with a tunable photonic bandgap (PBG). aps.org By infiltrating HBT into a photonic crystal structure, it might be possible to create a composite whose PBG can be controlled by an external electric field. This could lead to applications in optical switching and sensing. aps.org

The unique electro-optical characteristics of HBT, potentially enhanced through compounding with nanomaterials, could make it a valuable component in these advanced optical systems. photonics.com

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing p-hexyloxybenzylidene p-toluidine (HBT) with high purity?

  • Methodological Answer : A continuous flow reactor system using nitroarene reduction (e.g., p-nitrotoluene with ammonium formate in methanol, catalyzed by 1% Pd/C) achieves high conversion rates. Key parameters include optimizing proton donor concentrations (3–4 equivalents of ammonium formate and acetic acid) and maintaining reaction temperatures at 55°C. Batch reactor kinetics analysis (via HPLC) confirmed first-order dependence on both reactants . For purification, silicone rubber membrane extraction effectively removes residual p-toluidine from wastewater with >95% recovery, influenced by pH, flow rate, and ionic strength .

Q. How can FT-IR and UV-Vis spectroscopy be utilized to characterize HBT's structural integrity?

  • Methodological Answer : FT-IR analysis using General Valence Force Field (GVFF) calculations identifies in-plane and out-of-plane vibrational modes of the benzylidene and toluidine groups. Potential energy distribution (PED) refinement via numerical methods is critical for accurate peak assignments . UV-Vis spectroscopy (204–308 nm range) detects electronic transitions in HBT; minor shifts in absorption peaks (e.g., 242 nm to 243 nm) indicate negligible structural alterations under experimental treatments .

Q. What safety protocols are essential for handling p-toluidine derivatives like HBT in laboratory settings?

  • Methodological Answer : Strict adherence to GHS guidelines (Revision 8) is required. Use wet methods or vacuums for solid p-toluidine cleanup to avoid dust inhalation. Personal protective equipment (PPE) and immediate decontamination (e.g., washing exposed skin) are mandatory due to p-toluidine’s carcinogenicity (unit risk estimate: 3.1 × 10⁻⁵ per µg/m³) .

Advanced Research Questions

Q. How do phase transitions in HBT influence its magnetic susceptibility, and what experimental designs capture these effects?

  • Methodological Answer : Temperature-dependent magnetic susceptibility (χ) measurements in isotropic, nematic, and smectic B phases reveal abrupt changes at phase boundaries. For example, χ decreases anomalously during the nematic-to-smectic B transition. Differential scanning calorimetry (DSC) coupled with SQUID magnetometry is recommended to correlate thermal and magnetic behavior .

Q. What computational approaches resolve contradictions in optical property data for HBT?

  • Methodological Answer : Density Functional Theory (DFT) simulations using hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) model HBT’s mesogenic core structure. Discrepancies in experimental vs. calculated dipole moments or absorption spectra may arise from solvent effects or intermolecular interactions, necessitating implicit solvation models (e.g., COSMO) in simulations .

Q. How can HPLC calibration and recovery studies improve quantification of p-toluidine impurities in HBT samples?

  • Methodological Answer : Use a linear calibration curve (R² = 0.9998) with a limit of detection (LOD) at 1.9 ppm. For recovery studies, spiked samples (8–40 ppm) yield 91.8–94.6% recovery rates (CV ≤3.1%) using reverse-phase chromatography with unbonded silica gel columns. Adjust aqueous solvent ratios to mitigate peak tailing .

Q. What kinetic models describe the hydrogen-transfer mechanism in HBT synthesis, and how are rate constants optimized?

  • Methodological Answer : A 1st-order kinetic model for both p-nitrotoluene and ammonium formate is validated via line-fitting of HPLC-derived conversion data. Rate constants (e.g., 1.35 × 10⁻³ L/mol·s) increase linearly with catalyst concentration (0.15–0.3% Pd/C). pH adjustments (via ammonium formate/acetic acid ratios) enhance protonation efficiency .

Key Research Recommendations

  • Prioritize pH-controlled synthesis to minimize catalyst deactivation (e.g., Pd/C recycling reduces activity by 30% after 24 hours) .
  • Explore vertical motion reactors to enhance mass transfer in continuous systems .
  • Validate DFT-predicted optical properties with polarized Raman spectroscopy to resolve experimental discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.